methyl 3-(2-naphthylsulfonyl)propanoate
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Description
Synthesis Analysis
The synthesis of similar sulfonamide compounds involves detailed experimental procedures. For instance, the synthesis of a related compound was characterized using X-ray diffraction (XRD), FT-IR, UV–Vis, and NMR techniques. Theoretical computations using density functional theory (DFT) helped in obtaining detailed information about its chemical activities and properties (Gültekin et al., 2020).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds reveals significant insights when investigated using various spectroscopic and crystallographic techniques. For example, structural investigation by X-ray diffraction, IR, NMR, and mass spectroscopies has provided deep understanding into the conformational and electronic structure of related compounds (Özbek et al., 2009).
Chemical Reactions and Properties
Sulfonamide compounds exhibit a range of chemical reactions, including condensation reactions facilitated by specific catalysts. For instance, 1-(Benzothiazolylamino)methyl-2-naphthols synthesis was enhanced using a Brønsted acidic ionic liquid, showcasing the compound's reactivity under specific conditions (Shaterian & Hosseinian, 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are critical for understanding the practical applications and handling of methyl 3-(2-naphthylsulfonyl)propanoate. While specific data on this compound might be scarce, studies on similar compounds can provide insights into expected behaviors and characteristics.
Chemical Properties Analysis
Chemical properties, including acidity/basicity, reactivity with other chemicals, and stability under various conditions, are essential for predicting the compound's behavior in reactions and its compatibility with different solvents or materials. The reactivity and stability analysis through DFT and NBO analysis for related compounds give an indication of the molecular electronic structure and potential reactivity (Sarojini et al., 2012).
Safety and Hazards
properties
IUPAC Name |
methyl 3-naphthalen-2-ylsulfonylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4S/c1-18-14(15)8-9-19(16,17)13-7-6-11-4-2-3-5-12(11)10-13/h2-7,10H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZSWJCSFAOCMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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